molecular formula C19H20FeOS B12479109 [(2,4,6-Trimethylphenyl)sulfinyl]ferrocene

[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene

Cat. No.: B12479109
M. Wt: 352.3 g/mol
InChI Key: GXHSPIZCWKDLRK-UHFFFAOYSA-N
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Description

[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene is an organometallic compound that features a ferrocene core with a [(2,4,6-trimethylphenyl)sulfinyl] substituent. Ferrocene, a well-known metallocene, consists of two cyclopentadienyl rings bound to a central iron atom. The [(2,4,6-trimethylphenyl)sulfinyl] group adds unique chemical properties to the ferrocene core, making it a compound of interest in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4,6-Trimethylphenyl)sulfinyl]ferrocene typically involves the reaction of ferrocene with [(2,4,6-trimethylphenyl)sulfinyl] chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene undergoes various chemical reactions, including:

    Oxidation: The ferrocene core can be oxidized to ferrocenium ion, which can further react with nucleophiles.

    Reduction: The compound can be reduced back to ferrocene from ferrocenium ion.

    Substitution: The [(2,4,6-trimethylphenyl)sulfinyl] group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ferrocenium ion derivatives.

    Reduction: Regeneration of ferrocene.

    Substitution: Various substituted ferrocene derivatives depending on the reagents used.

Scientific Research Applications

[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [(2,4,6-Trimethylphenyl)sulfinyl]ferrocene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ferrocene core can undergo redox reactions, influencing electron transfer processes in biological systems. The [(2,4,6-trimethylphenyl)sulfinyl] group can participate in binding interactions, modulating the activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene is unique due to its combination of the ferrocene core and the [(2,4,6-trimethylphenyl)sulfinyl] group, which imparts distinct chemical and physical properties. This combination enhances its utility in asymmetric catalysis and potential biological applications.

Properties

Molecular Formula

C19H20FeOS

Molecular Weight

352.3 g/mol

IUPAC Name

cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-ylsulfinyl-1,3,5-trimethylbenzene;iron(2+)

InChI

InChI=1S/C14H15OS.C5H5.Fe/c1-10-8-11(2)14(12(3)9-10)16(15)13-6-4-5-7-13;1-2-4-5-3-1;/h4-9H,1-3H3;1-5H;/q2*-1;+2

InChI Key

GXHSPIZCWKDLRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)C2=CC=C[CH-]2)C.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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